molecular formula C18H13N5O2S B10866873 4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B10866873
M. Wt: 363.4 g/mol
InChI Key: PVVPDIJFJKFEOL-UHFFFAOYSA-N
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Description

4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound featuring a pyrazole ring, a triazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from phenylhydrazine and ethyl acetoacetate, the pyrazole ring is formed through cyclization.

    Formation of the Triazole Ring: The pyrazole derivative is then reacted with thiosemicarbazide to form the triazole ring.

    Coupling with Benzoic Acid: The final step involves coupling the triazole-pyrazole intermediate with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Anti-inflammatory: The compound has demonstrated anti-inflammatory properties in preliminary studies.

    Anticancer: Research indicates potential anticancer activity, possibly through the inhibition of specific signaling pathways involved in cell proliferation.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The pyrazole and triazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the triazole ring.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Similar pyrazole core but different substituents.

Uniqueness: 4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. The combination of these heterocycles in a single molecule enhances its potential for diverse applications, particularly in medicinal chemistry.

This compound’s unique structure allows it to interact with a variety of biological targets, making it a versatile candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C18H13N5O2S/c24-17(25)12-6-8-13(9-7-12)23-16(21-22-18(23)26)15-10-14(19-20-15)11-4-2-1-3-5-11/h1-10H,(H,19,20)(H,22,26)(H,24,25)

InChI Key

PVVPDIJFJKFEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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